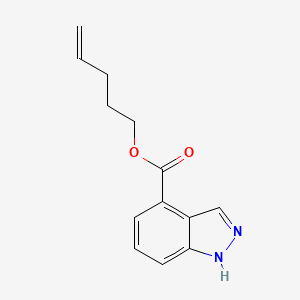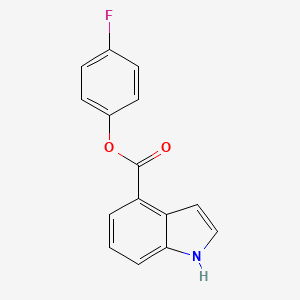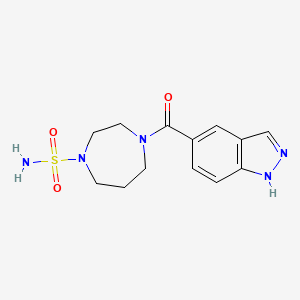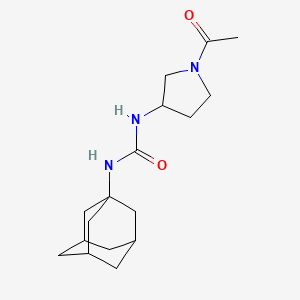
pent-4-enyl 1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enyl 1H-indazole-4-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an indazole ring system substituted with a pent-4-enyl group and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-enyl 1H-indazole-4-carboxylate typically involves the reaction of 1H-indazole-4-carboxylic acid with pent-4-enyl alcohol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, can facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pent-4-enyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylate: Another indazole derivative with similar structural features.
Pent-4-enyl 1H-indazole-3-carboxylate: A closely related compound with a different substitution pattern on the indazole ring.
Uniqueness
Pent-4-enyl 1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pent-4-enyl group and the carboxylate ester functional group can confer distinct properties compared to other indazole derivatives.
Properties
IUPAC Name |
pent-4-enyl 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-8-17-13(16)10-6-5-7-12-11(10)9-14-15-12/h2,5-7,9H,1,3-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLSHZDOMUAHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC(=O)C1=C2C=NNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-fluoro-5-nitro-2-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methylamino]benzoate](/img/structure/B7426814.png)
![2-(hydroxymethyl)-2-(2-methylpropyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7426817.png)



![Ethyl 5-[(1-cyanocyclopropyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7426836.png)
![1-Methyl-3-(3-methyl-4-nitrophenyl)-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7426842.png)
![4-hydroxy-4-methyl-N-(1-oxaspiro[5.5]undecan-4-yl)azepane-1-carboxamide](/img/structure/B7426852.png)
![[2-(azetidin-1-yl)-2-oxoethyl] 7-fluoro-2-oxo-1H-quinoline-4-carboxylate](/img/structure/B7426860.png)
![N-(4-cyanophenyl)-N'-methyl-N'-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7426883.png)

![1-[[(4-Aminoquinazolin-2-yl)amino]methyl]-3-ethoxy-2,2-dimethylcyclobutan-1-ol](/img/structure/B7426900.png)

![1-cyano-N-[3-[4-(trifluoromethyl)phenyl]prop-2-ynyl]cyclobutane-1-carboxamide](/img/structure/B7426916.png)
